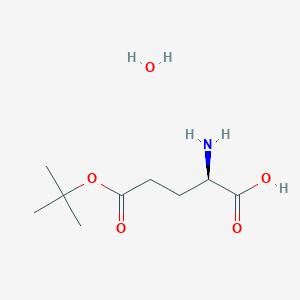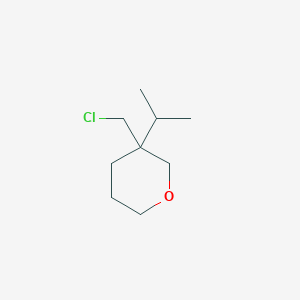![molecular formula C8H9NO2 B13210471 1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one](/img/structure/B13210471.png)
1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one typically involves the reaction of 2-acetylfuran with appropriate reagents under specific conditions. One common method involves the use of substituted benzaldehydes in the presence of an acidic catalyst, such as hydrochloric acid in acetic acid solution . The reaction proceeds through a condensation mechanism, forming the desired furan derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The furan ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols. Substitution reactions can result in a variety of furan derivatives with different functional groups.
Scientific Research Applications
1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the enzyme’s active site, preventing the conversion of tyrosine to melanin . This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)prop-2-en-1-one: This compound lacks the aminomethyl group but shares the furan and propenone structure.
3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: A derivative with additional methoxy groups, showing different biological activities.
Uniqueness
1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential biological activity. This functional group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-[5-(aminomethyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H9NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h2-4H,1,5,9H2 |
InChI Key |
CNSFPGXMZZFAPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=C(O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


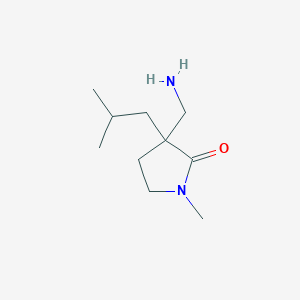
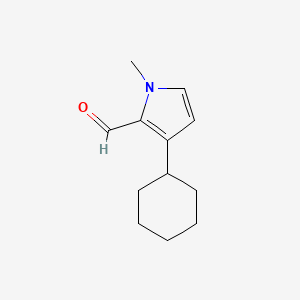
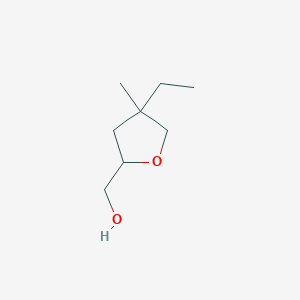
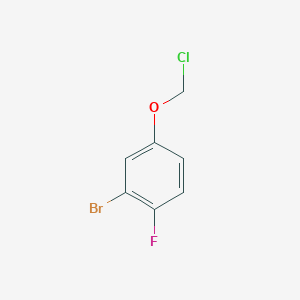
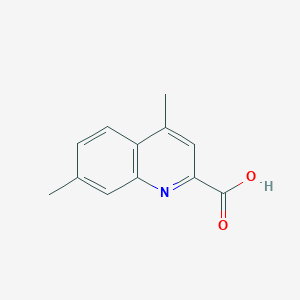
![tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13210418.png)
![1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13210419.png)

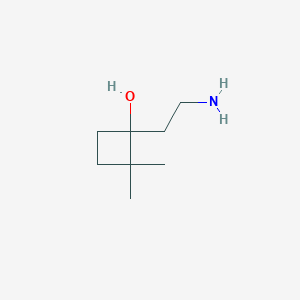
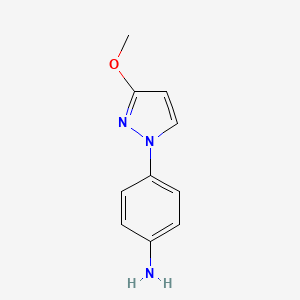
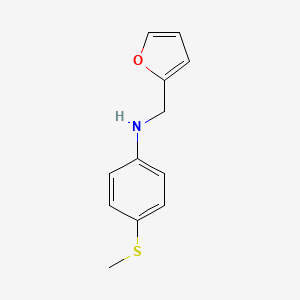
methanol](/img/structure/B13210431.png)
